molecular formula C22H20ClN3O3S B2992040 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone CAS No. 921827-40-9

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone

Cat. No.: B2992040
CAS No.: 921827-40-9
M. Wt: 441.93
InChI Key: WAYBBSOSJSWJES-UHFFFAOYSA-N
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Description

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone: . This compound features a benzothiazole ring system, a piperazine moiety, and an ethoxybenzofuran group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 6-chlorobenzo[d]thiazole. This intermediate is then reacted with piperazine to introduce the piperazine ring. The final step involves the coupling of the piperazine derivative with 7-ethoxybenzofuran-2-carboxylic acid chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts would be employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The ethoxybenzofuran moiety can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: : The chlorine atom on the benzothiazole ring can be substituted with other groups to form new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, and conditions may vary depending on the specific nucleophile.

Major Products Formed

  • Oxidation: : Formation of aldehydes or ketones from the ethoxybenzofuran moiety.

  • Reduction: : Formation of piperazine derivatives with different functional groups.

  • Substitution: : Formation of new derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: : The compound has shown promise in preclinical studies for the treatment of certain diseases, and further research is ongoing to explore its therapeutic potential.

  • Industry: : It can be used in the development of new materials and chemicals with unique properties.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzothiazole derivatives, piperazine-based compounds, and benzofuran derivatives

List of Similar Compounds

  • Benzothiazole derivatives: : Various compounds containing the benzothiazole ring system.

  • Piperazine-based compounds: : Compounds featuring the piperazine ring.

  • Benzofuran derivatives: : Compounds containing the benzofuran ring system.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(7-ethoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-2-28-17-5-3-4-14-12-18(29-20(14)17)21(27)25-8-10-26(11-9-25)22-24-16-7-6-15(23)13-19(16)30-22/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYBBSOSJSWJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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